3-(Cyclohexyloxy)-5-(trifluoromethyl)phenol
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Overview
Description
3-(Cyclohexyloxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents such as Umemoto’s reagents . The reaction conditions often include the use of a suitable solvent, such as acetone, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Cyclohexyloxy)-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: Used in the synthesis of complex fluorinated compounds.
Uniqueness
3-(Cyclohexyloxy)-5-(trifluoromethyl)phenol is unique due to the presence of both a cyclohexyloxy group and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H15F3O2 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-cyclohexyloxy-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)9-6-10(17)8-12(7-9)18-11-4-2-1-3-5-11/h6-8,11,17H,1-5H2 |
InChI Key |
LFRIYWOCNYYSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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